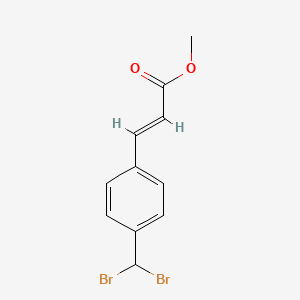![molecular formula C15H10BrN3O B12939004 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)
2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine is a heterocyclic compound that features a unique fusion of imidazole, pyridine, and oxazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated phenyl derivative with an imidazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions might involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, potentially serving as a lead compound for drug development.
Medicine: Its unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where heterocyclic compounds are effective.
Wirkmechanismus
The mechanism by which 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole share a similar imidazole ring structure.
Pyridine Derivatives: Compounds such as pyridoxine contain a pyridine ring.
Oxazine Derivatives: Compounds like morpholine have an oxazine ring.
Uniqueness
What sets 2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine apart is the fusion of these three distinct heterocyclic rings into a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Eigenschaften
Molekularformel |
C15H10BrN3O |
|---|---|
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
4-bromo-5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaene |
InChI |
InChI=1S/C15H10BrN3O/c16-14-13(10-4-2-1-3-5-10)19-9-20-12-6-7-17-8-11(12)15(19)18-14/h1-8H,9H2 |
InChI-Schlüssel |
RRUBUUNMPBTNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2C(=C(N=C2C3=C(O1)C=CN=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


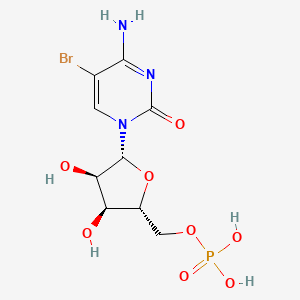
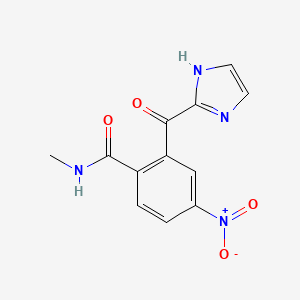


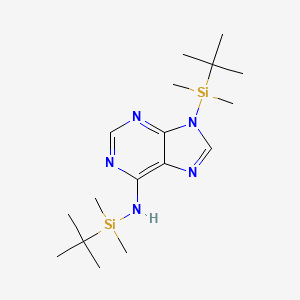


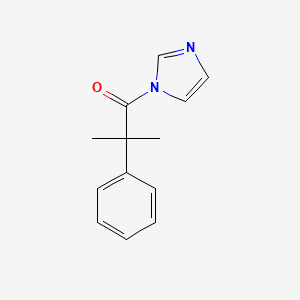
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)

